Penequine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de penéhyclidine est un médicament anticholinergique qui pénètre dans le cerveau et présente à la fois une activité antimuscarinique et antinicotinique . Il est largement utilisé en milieu clinique, en particulier en Chine, pour ses effets puissants et durables sur l'inhibition de la sécrétion glandulaire, la sédation centrale et la prévention des effets réflexes du nerf vague . Le chlorhydrate de penéhyclidine est connu pour son action sélective sur les récepteurs muscariniques M1 et M3, avec des effets minimes sur les récepteurs M2, ce qui en fait un agent thérapeutique précieux avec moins d'effets secondaires cardiovasculaires .

Applications De Recherche Scientifique

Penehyclidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving anticholinergic compounds.

Medicine: Clinically, it is used to treat conditions like chronic obstructive pulmonary disease (COPD), postoperative pulmonary complications, and as a preanesthetic medication

Mécanisme D'action

Penehyclidine hydrochloride exerts its effects primarily through its antagonistic action on M1 and M3 muscarinic receptors . By blocking these receptors, it inhibits cholinergic nerve activity, reduces mucus secretion, relaxes airway smooth muscle, and improves lung compliance . Additionally, it interacts with the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway, which plays a role in reducing inflammation and oxidative stress .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Penequine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets muscarinic and nicotinic acetylcholine receptors, inhibiting their activity . This inhibition prevents the binding of acetylcholine, thereby reducing the parasympathetic nervous system’s effects. Additionally, this compound interacts with enzymes involved in the degradation of acetylcholine, such as acetylcholinesterase, further enhancing its anticholinergic effects .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting acetylcholine receptors, this compound reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This compound also affects gene expression by altering the transcription of genes involved in cholinergic signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling cascade initiated by acetylcholine . This inhibition results in reduced muscle contractions, glandular secretions, and other parasympathetic effects. Additionally, this compound may influence enzyme activity, such as acetylcholinesterase, further modulating cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Over time, this compound may degrade into various byproducts, which can influence its efficacy and safety. Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholine receptors without causing significant adverse effects . At higher doses, this compound can induce toxicity, including decreased fertility and developmental toxicity in animal models . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolism primarily in the liver, where it is converted into several metabolites . These metabolites can influence metabolic flux and alter the levels of various metabolites in the body. The primary metabolic pathways of this compound involve hydroxylation and oxidation reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target receptors and enzymes effectively, modulating cellular processes and signaling pathways .

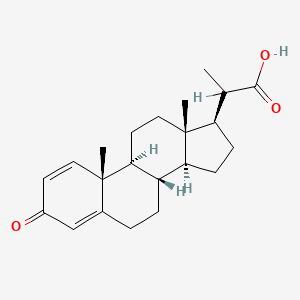

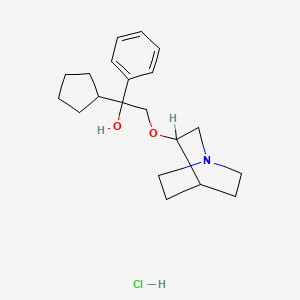

Méthodes De Préparation

La synthèse du chlorhydrate de penéhyclidine implique plusieurs étapes, en commençant par la réaction de la quinuclidine avec divers réactifs pour former le composé souhaité. Une méthode implique la réaction de la quinuclidine avec du chlorure de 2-hydroxy-2-cyclopentyl-2-phényléthyle en présence d'une base pour former la penéhyclidine, qui est ensuite convertie en son sel chlorhydrate . Les méthodes de production industrielle impliquent généralement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l'utilisation de solvants comme l'acétone pour la cristallisation .

Analyse Des Réactions Chimiques

Le chlorhydrate de penéhyclidine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies détaillées soient moins souvent rapportées.

Réduction : Les réactions de réduction sont moins pertinentes pour ce composé en raison de sa structure stable.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la réaction de la penéhyclidine avec le chlorhydrate d'éthanol peut donner un sel chlorhydrate .

Applications de la recherche scientifique

Le chlorhydrate de penéhyclidine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés anticholinergiques.

Médecine : Cliniquement, il est utilisé pour traiter des affections telles que la maladie pulmonaire obstructive chronique (MPOC), les complications pulmonaires postopératoires et comme prémedicament anesthésique

Mécanisme d'action

Le chlorhydrate de penéhyclidine exerce ses effets principalement par son action antagoniste sur les récepteurs muscariniques M1 et M3 . En bloquant ces récepteurs, il inhibe l'activité nerveuse cholinergique, réduit la sécrétion de mucus, détend les muscles lisses des voies respiratoires et améliore la compliance pulmonaire . En outre, il interagit avec la voie de signalisation de la kinase N-terminale c-Jun/kinase de protéine activée par le stress (JNK/SAPK), qui joue un rôle dans la réduction de l'inflammation et du stress oxydatif .

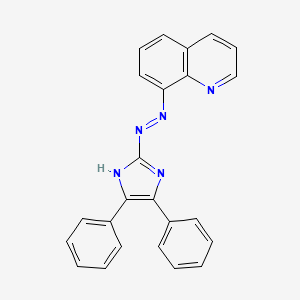

Comparaison Avec Des Composés Similaires

Le chlorhydrate de penéhyclidine est unique en raison de son action sélective sur les récepteurs M1 et M3, avec des effets minimes sur les récepteurs M2 . Des composés similaires comprennent :

Scopolamine : Un antagoniste muscarinique non sélectif avec des effets plus larges et plus d'effets secondaires.

Tiotropium : Un autre bronchodilatateur antimuscarinique utilisé pour la MPOC, mais avec une sélectivité différente des récepteurs.

Le chlorhydrate de penéhyclidine se distingue par son action ciblée et ses effets secondaires réduits, ce qui en fait un choix privilégié dans divers contextes cliniques et de recherche .

Propriétés

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVVMRZNVIVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934385 | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151937-76-7 | |

| Record name | Penehyclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penequinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENEHYCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

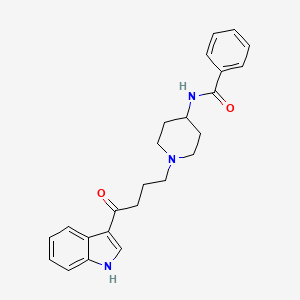

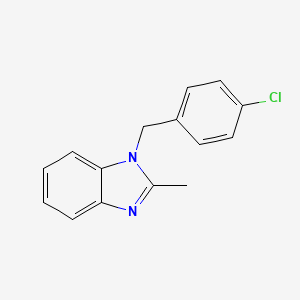

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

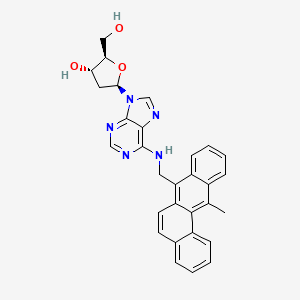

Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?

A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:

Q2: What are the known toxicological effects of this compound?

A4: Studies in mice have investigated the potential toxicity of this compound. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to this compound [].

Q3: What analytical techniques are employed to study the degradation of this compound and identify its degradation products?

A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize this compound and its degradation products [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.